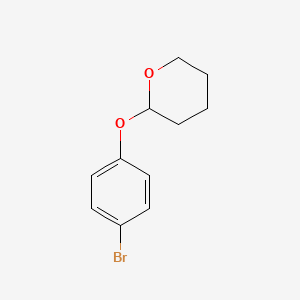
2-(4-溴苯氧基)四氢-2H-吡喃
描述
2-(4-Bromophenoxy)tetrahydro-2H-pyran (2-BTP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a member of the tetrahydro-2H-pyran family, a group of compounds that can be used to synthesize various other compounds. 2-BTP has been used in a variety of applications, including drug synthesis, medicinal chemistry, and chemical biology.
科学研究应用
热解动力学和机理
已经广泛研究了2-(4-溴苯氧基)四氢-2H-吡喃的气相热解动力学。这些研究为了解产生3,4-二氢-2H-吡喃(DHP)和相应的4-取代酚的均相、单分子气相消除过程提供了见解。这些反应具有一阶动力学特征,速率常数受苯氧基环上取代基的电子给予或吸引性质的影响。理论计算,包括密度泛函理论(DFT),支持实验结果,表明涉及一个四元环过渡态的机制,苯环的共振结构在过渡态稳定中起着关键作用。Cδ+⋯δ−OPh键的极化被提议为这些反应中的决速步骤 (Álvaro Álvarez-Aular等,2018)。
合成化学应用
在合成化学中,“2-(4-溴苯氧基)四氢-2H-吡喃”作为合成各种化合物的多功能中间体。例如,它已被用于合成具有稳定同位素掺入的脂质过氧化产物,用于分析研究。该化合物的反应性还促进了新型有机分子的制备,突显了其在构建复杂分子结构方面的实用性,为材料科学、制药和有机电子领域的潜在应用提供了可能。合成方法通常涉及多步反应,利用化合物的化学性质引入功能基团或形成有助于所需最终结构的新键 (I. Jouanin et al., 2008)。
安全和危害
未来方向
作用机制
Target of Action
It is known to be used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. It is slightly soluble in water , which could affect its distribution and availability in aqueous environments. , which suggests it could be relatively stable under a variety of environmental conditions.
生化分析
Biochemical Properties
2-(4-Bromophenoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide
Cellular Effects
The effects of 2-(4-Bromophenoxy)tetrahydro-2H-pyran on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Understanding these effects is essential for developing therapeutic strategies that leverage the compound’s biochemical properties.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenoxy)tetrahydro-2H-pyran exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways . These interactions are critical for elucidating the compound’s mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenoxy)tetrahydro-2H-pyran change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, affecting its efficacy and safety in in vitro and in vivo experiments . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenoxy)tetrahydro-2H-pyran vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s therapeutic window and ensuring its safe use in preclinical studies.
Metabolic Pathways
2-(4-Bromophenoxy)tetrahydro-2H-pyran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 2-(4-Bromophenoxy)tetrahydro-2H-pyran within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and safety. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
属性
IUPAC Name |
2-(4-bromophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQGXMBJCGRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405217 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36603-49-3 | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a known application of 2-(4-Bromophenoxy)tetrahydro-2H-pyran in organic synthesis?
A1: 2-(4-Bromophenoxy)tetrahydro-2H-pyran serves as a protected form of 4-bromophenol. This protected compound has been utilized in the synthesis of p-ethynylphenol through a palladium coupling reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)

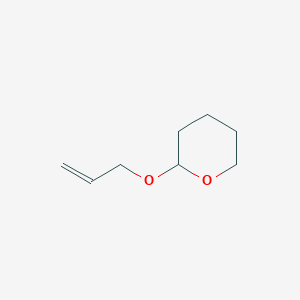
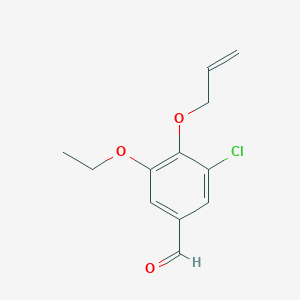
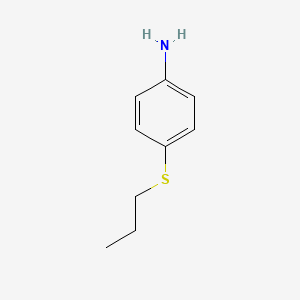

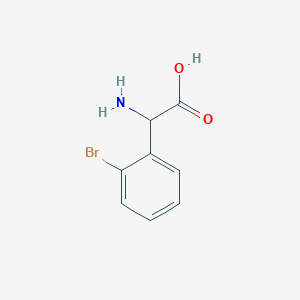
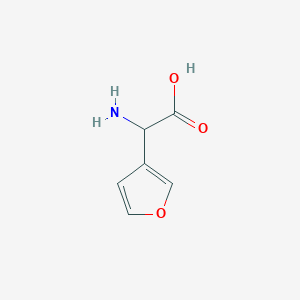

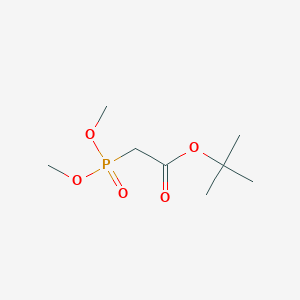
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)